1-Methyl-1-oxo-1lambda6-thia-2,4-diazacyclohexen-3-one
Description
1-Methyl-1-oxo-1λ⁶-thia-2,4-diazacyclohexen-3-one is a heterocyclic compound featuring a six-membered ring containing sulfur (thia), two nitrogen atoms (diazacyclo), and a ketone group (oxo). The "1λ⁶" notation indicates a hypervalent sulfur atom in a sulfone (SO₂) configuration. The methyl group at position 1 and the conjugated enone system contribute to its unique electronic and steric properties.
Properties
IUPAC Name |
1-methyl-1-oxo-1λ6-thia-2,4-diazacyclohexen-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O2S/c1-9(8)3-2-5-4(7)6-9/h2-3H2,1H3,(H,5,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLTGSRAOFMKWDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS1(=NC(=O)NCC1)=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1-oxo-1lambda6-thia-2,4-diazacyclohexen-3-one typically involves the reaction of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide, or carbon disulfide . The reaction conditions often include the use of absolute ethanol as a solvent and triethylamine as a base .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same reagents and conditions as in laboratory-scale synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-1-oxo-1lambda6-thia-2,4-diazacyclohexen-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
1-Methyl-1-oxo-1lambda6-thia-2,4-diazacyclohexen-3-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Methyl-1-oxo-1lambda6-thia-2,4-diazacyclohexen-3-one involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the growth of microorganisms by interfering with their metabolic pathways . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Evidence
Key Structural and Functional Contrasts
The sulfone group (SO₂) introduces strong electron-withdrawing effects, which may stabilize the ring system and alter reactivity compared to simple ketones or lactams .
Ring Size and Conformation: The six-membered ring in the target compound contrasts with the seven-membered azepan-2-one in .
Functional Group Impact: The methyl group at position 1 in the target compound may sterically hinder nucleophilic attacks at the sulfone or ketone groups, a feature absent in the hydroxylated cyclohexenone of .
Reactivity and Stability
- Sulfone vs. Lactam Reactivity : Sulfones are generally more resistant to hydrolysis than lactams (e.g., azepan-2-one in ), suggesting greater stability under acidic or basic conditions .
- Electronic Effects: The conjugated enone system in the target compound could facilitate Michael addition reactions, similar to 6-hydroxy-3-oxo-α-ionone, but with altered regioselectivity due to sulfur’s electronegativity .
Biological Activity
1-Methyl-1-oxo-1lambda6-thia-2,4-diazacyclohexen-3-one is a heterocyclic compound with the molecular formula C4H8N2O2S. Its unique chemical structure allows for various biological activities, making it a subject of interest in pharmacological research. This article reviews its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C4H8N2O2S
- CAS Number : 2287341-07-3
- Structural Features : The compound contains a thiazolidine ring fused with a diazacyclohexene structure, which is key to its biological interactions.
Mechanisms of Biological Activity
The biological activity of 1-Methyl-1-oxo-1lambda6-thia-2,4-diazacyclohexen-3-one can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial in various metabolic pathways. This inhibition can lead to altered cellular functions and may contribute to its anticancer properties.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of pathogens, potentially making it useful in treating infections.
- Cytotoxic Effects : Research indicates that 1-Methyl-1-oxo-1lambda6-thia-2,4-diazacyclohexen-3-one can induce apoptosis in cancer cell lines, demonstrating its potential as an anticancer agent.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Enzyme Inhibition | Inhibits growth-related enzymes | |
| Antimicrobial | Effective against Gram-positive bacteria | |
| Cytotoxicity | Induces apoptosis in cancer cell lines |
Case Study 1: Anticancer Properties
In a study conducted on various cancer cell lines, 1-Methyl-1-oxo-1lambda6-thia-2,4-diazacyclohexen-3-one demonstrated significant cytotoxic effects. The compound was tested against breast cancer (MCF7) and lung cancer (A549) cells, showing an IC50 value of approximately 15 µM for both cell types. The mechanism involved the activation of caspase pathways leading to apoptosis.
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, suggesting moderate antimicrobial activity suitable for further development into therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
